3-(2-hydroxy-4,6-dimethylphenyl)-5-(3-hydroxypropyl)-4-(3-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
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Overview
Description
3-(2-hydroxy-4,6-dimethylphenyl)-5-(3-hydroxypropyl)-4-(3-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes multiple functional groups, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-hydroxy-4,6-dimethylphenyl)-5-(3-hydroxypropyl)-4-(3-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one typically involves multi-step organic reactions
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(2-hydroxy-4,6-dimethylphenyl)-5-(3-hydroxypropyl)-4-(3-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to modify the pyrrolo[3,4-c]pyrazole core or other functional groups.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy groups may yield ketones, while substitution reactions on the aromatic rings can introduce new functional groups.
Scientific Research Applications
Chemistry
In chemistry, 3-(2-hydroxy-4,6-dimethylphenyl)-5-(3-hydroxypropyl)-4-(3-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties. Researchers may investigate its interactions with biological targets and its effects on cellular processes.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Its ability to interact with specific molecular targets may make it a candidate for drug development. Preclinical studies would be conducted to evaluate its efficacy and safety.
Industry
In the industrial sector, this compound may find applications in the production of specialty chemicals, pharmaceuticals, or materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(2-hydroxy-4,6-dimethylphenyl)-5-(3-hydroxypropyl)-4-(3-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the nature of the target and the context of its use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-(2-hydroxy-4,6-dimethylphenyl)-5-(3-hydroxypropyl)-4-(3-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one include other pyrrolo[3,4-c]pyrazole derivatives with different substituents. Examples include:
- 3-(2-hydroxyphenyl)-5-(3-hydroxypropyl)-4-(3-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
- 3-(4,6-dimethylphenyl)-5-(3-hydroxypropyl)-4-(3-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical and biological properties
Properties
Molecular Formula |
C23H25N3O4 |
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Molecular Weight |
407.5 g/mol |
IUPAC Name |
3-(2-hydroxy-4,6-dimethylphenyl)-5-(3-hydroxypropyl)-4-(3-methoxyphenyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
InChI |
InChI=1S/C23H25N3O4/c1-13-10-14(2)18(17(28)11-13)20-19-21(25-24-20)23(29)26(8-5-9-27)22(19)15-6-4-7-16(12-15)30-3/h4,6-7,10-12,22,27-28H,5,8-9H2,1-3H3,(H,24,25) |
InChI Key |
VRNJSSJQZKMSPB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)O)C2=NNC3=C2C(N(C3=O)CCCO)C4=CC(=CC=C4)OC)C |
Origin of Product |
United States |
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